molecular formula C₄₄H₅₉N₅O₈ B549792 Boc-phe-leu-phe-leu-phe CAS No. 148182-34-7

Boc-phe-leu-phe-leu-phe

Katalognummer B549792
CAS-Nummer: 148182-34-7
Molekulargewicht: 786 g/mol
InChI-Schlüssel: NGNZQSPFQJCBJQ-LTLCPEALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Boc-phe-leu-phe-leu-phe” is a formyl peptide receptor (FPR) family antagonist . It has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on this motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .


Synthesis Analysis

The synthesis of “Boc-phe-leu-phe-leu-phe” involves various production methods, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The peptide can be prepared by a number of means, making it a versatile component in nanomedicine .


Molecular Structure Analysis

The Phe-Phe motif in “Boc-phe-leu-phe-leu-phe” is an extremely versatile self-assembling building block. Subtle changes introduced to the chemical structure of the Phe-Phe derivative are sufficient to obtain different nanomorphologies . This allows for the assembly of any one compound to be driven towards distinct nanoassemblies by varying the experimental conditions .


Chemical Reactions Analysis

“Boc-phe-leu-phe-leu-phe” is known to inhibit activity triggered through the formyl peptide receptor . This suggests that it interacts with the receptor to prevent certain biochemical reactions from taking place.

Wissenschaftliche Forschungsanwendungen

  • Inhibition of Renin : CP-71,362, a variant of Boc-phe-leu-phe-leu-phe, is identified as an extremely potent inhibitor of rat and dog plasma renin. This makes it a valuable experimental tool in the study of the renin-angiotensin system in hypertensive models (Kleinman et al., 1994).

  • Peptide Conformation Studies : Peptides containing dehydrophenylalanine (such as those similar to Boc-phe-leu-phe-leu-phe) have been synthesized and studied for their solution conformations. This research is crucial for understanding peptide structures and their biological functions (Uma et al., 2009).

  • Agonist and Antagonist of Neutrophil Formylpeptide Receptors : Certain derivatives of Boc-phe-leu-phe-leu-phe act as agonists and antagonists of human neutrophil formylpeptide receptors. These findings are significant in the study of cell functions and immune responses (Dalpiaz et al., 2001).

  • Study of Ion Channels : Sequential polypeptides containing parts of the Boc-phe-leu-phe-leu-phe sequence have been used as models for studying ion channels. This research is vital for understanding cellular communication and transport mechanisms (Kamegai et al., 1986).

  • Inhibition of Heparin-Binding Growth Factors : N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2), a related peptide, inhibits the angiogenic activity of heparin-binding growth factors, indicating its potential as a novel multi-heparin-binding growth factor antagonist. This is a significant finding in the field of cancer research and angiogenesis (Nawaz et al., 2018).

  • Synthesis of Chemotactic Peptide Antagonists : The compound and its variants have been synthesized and identified as inhibitors of chemotaxis in immune cells. This is significant in understanding and potentially modulating immune responses (Day et al., 1980).

Safety And Hazards

While specific safety and hazards data for “Boc-phe-leu-phe-leu-phe” is not provided in the search results, general safety measures for handling peptides include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNZQSPFQJCBJQ-LTLCPEALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H59N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933330
Record name N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-phe-leu-phe-leu-phe

CAS RN

148182-34-7
Record name tert-Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanyl-OH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148182347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-phe-leu-phe-leu-phe
Reactant of Route 2
Boc-phe-leu-phe-leu-phe
Reactant of Route 3
Boc-phe-leu-phe-leu-phe
Reactant of Route 4
Reactant of Route 4
Boc-phe-leu-phe-leu-phe
Reactant of Route 5
Reactant of Route 5
Boc-phe-leu-phe-leu-phe
Reactant of Route 6
Reactant of Route 6
Boc-phe-leu-phe-leu-phe

Citations

For This Compound
245
Citations
MI Nawaz, S Rezzola, C Tobia, D Coltrini, M Belleri… - Angiogenesis, 2020 - Springer
… Recent findings from our laboratory have shown that the BOC2-related peptide Boc-Phe-Leu-Phe-Leu-Phe (BOC-FLFLF in single letter code, l-BOC2) [17], having all-l configurations on …
Number of citations: 10 link.springer.com
A Dalpiaz, ME Ferretti, R Pecoraro, E Fabbri… - … et Biophysica Acta (BBA …, 1999 - Elsevier
… On the other hand, results derived from further more detailed studies on rabbit neutrophils indicate that the t-Boc-Phe-Leu-Phe-Leu-Phe-OMe peptide derivative can show a definite …
Number of citations: 34 www.sciencedirect.com
AR Day, D Pinon, N Muthukumaraswamy, RJ Freer - Peptides, 1980 - Elsevier
… peptides have been synthesized using classical mixed anhydride methods: Boc-Leu-Phe-OH, Boc-Phe-Leu-Phe-OH, Boc-Leu-Phe-Leu-Phe-OH and Boc-Phe-Leu-Phe-LeuPhe-OH. …
Number of citations: 19 www.sciencedirect.com
RJ Freer, AR Day, JA Radding, E Schiffmann… - Biochemistry, 1980 - ACS Publications
Richard J. Freer,* Alan R. Day, Jeffrey A. Radding, Elliott Schiffmann, S. Aswanikumar, Henry J. Showell, and Elmer L. Becker abstract: Thirty small molecular weight peptides related to …
Number of citations: 262 pubs.acs.org
MR Ruff, SM Wahl, CB Pert - Peptides, 1985 - Elsevier
… The ability of the N-formyl peptide receptor antagonist Boc-Phe-Leu-Phe-Leu-Phe to block … , of the respective response of FMLPP or SP by tBoc-Phe-Leu-Phe-Leu-Phe. *p<0.005, n=3. …
Number of citations: 260 www.sciencedirect.com
N Muthukumaraswamy, RJ Freer - Methods in Enzymology, 1988 - Elsevier
… The prototype analog here is the pentapeptide, t-Boc-Phe-LeuPhe-Leu-Phe-OH. The final step, however, is a catalytic hydrogenolysis to yield the t-Boc-free acid form of the desired …
Number of citations: 6 www.sciencedirect.com
L Gnessi, A FABBRI, L Silvestroni… - The Journal of …, 1986 - academic.oup.com
… The terbutyloxycarbonyl (Boc) derivative Boc-PheLeu-Phe-Leu-Phe recently was found to … Boc-Phe-Leu-Phe-Leu-Phe to inhibit [35S]fMet-Leu-Phe binding. Boc-Phe-Leu-Phe-Leu-Phe …
Number of citations: 24 academic.oup.com
H Carp - The Journal of experimental medicine, 1982 - rupress.org
… 1Abbreviations used in this paper: BOC-Phe-Leu-Phe-Leu-Phe, N-tert-butyloxycarbonyl-phenylalanineleucine'phenylalanine'leucine'phenylalanine; complex II, succinate-coenzyme Q …
Number of citations: 393 rupress.org
L Gnessi, MR Ruff, F Fraioli, CB Pert - Experimental cell research, 1985 - Elsevier
… -Bp and the competitive antagonist Boc-Phe-Leu-Phe-Leu-Phe were generously supplied by Dr … When used, Boc-Phe-Leu-Phe-Leu-Phe was present in the upper compartment of the …
Number of citations: 54 www.sciencedirect.com
JE Preiss, RM Bell, JE Niedel - Journal of immunology (Baltimore …, 1987 - journals.aai.org
… t-Boc-Phe-Leu-Phe-Leu-Phe, a competitive antagonist of formyl peptide receptor function, competitively inhibited the N-formyl-Met-Leu-Phe-induced diacylglycerol increase. …
Number of citations: 38 journals.aai.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.